molecular formula C23H17ClFN3O2S2 B12026541 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12026541
M. Wt: 486.0 g/mol
InChI Key: IAYBIRMCVDYKAF-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and a cyclopenta[4,5]thieno[2,3-d]pyrimidin core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidin core, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle hazardous reagents. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide include other cyclopenta[4,5]thieno[2,3-d]pyrimidin derivatives and compounds with similar functional groups, such as:

  • 2-{[3-(4-bromophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • 2-{[3-(4-methylphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity

Properties

Molecular Formula

C23H17ClFN3O2S2

Molecular Weight

486.0 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C23H17ClFN3O2S2/c24-13-8-10-14(11-9-13)28-22(30)20-15-4-3-7-18(15)32-21(20)27-23(28)31-12-19(29)26-17-6-2-1-5-16(17)25/h1-2,5-6,8-11H,3-4,7,12H2,(H,26,29)

InChI Key

IAYBIRMCVDYKAF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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